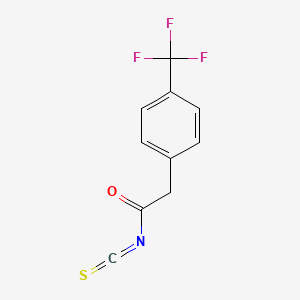
4-Trifluoromethylphenylacetyl isothiocyanate
Cat. No. B8442517
M. Wt: 245.22 g/mol
InChI Key: ROIDTIQKRFLSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304427B2
Procedure details


Similar to the synthesis of compound 1d, from compound 46a (50.0 mg) and 4-trifluoromethylphenylacetyl isothiocyanate (53.9 mg), the titled compound 47 was yielded (41.2 mg, yield: 48%).
Name
titled compound 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Identifiers


|
REACTION_CXSMILES
|
FC1C=C(NC(NC(=O)CC2C=CC=CC=2)=S)C=CC=1OC1C2C(=CC(OC)=C(C(OC(C)(C)C)=O)C=2)N=CC=1.[F:41][C:42]1[CH:64]=[C:63]([NH:65][C:66]([NH:68][C:69](=[O:81])[CH2:70][C:71]2[CH:76]=[CH:75][C:74]([C:77]([F:80])([F:79])[F:78])=[CH:73][CH:72]=2)=[S:67])[CH:62]=[CH:61][C:43]=1[O:44][C:45]1[C:54]2[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=2)[N:48]=[CH:47][CH:46]=1>>[NH2:65][C:63]1[CH:62]=[CH:61][C:43]([O:44][C:45]2[C:54]3[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=3)[N:48]=[CH:47][CH:46]=2)=[C:42]([F:41])[CH:64]=1.[F:80][C:77]([F:78])([F:79])[C:74]1[CH:75]=[CH:76][C:71]([CH2:70][C:69]([N:68]=[C:66]=[S:67])=[O:81])=[CH:72][CH:73]=1
|
Inputs


Step One
|
Name
|
titled compound 47
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=CC(=C1)NC(=S)NC(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Step Two
|
Name
|
compound 1d
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC(C)(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)CC(=O)N=C=S)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53.9 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08304427B2
Procedure details


Similar to the synthesis of compound 1d, from compound 46a (50.0 mg) and 4-trifluoromethylphenylacetyl isothiocyanate (53.9 mg), the titled compound 47 was yielded (41.2 mg, yield: 48%).
Name
titled compound 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Identifiers


|
REACTION_CXSMILES
|
FC1C=C(NC(NC(=O)CC2C=CC=CC=2)=S)C=CC=1OC1C2C(=CC(OC)=C(C(OC(C)(C)C)=O)C=2)N=CC=1.[F:41][C:42]1[CH:64]=[C:63]([NH:65][C:66]([NH:68][C:69](=[O:81])[CH2:70][C:71]2[CH:76]=[CH:75][C:74]([C:77]([F:80])([F:79])[F:78])=[CH:73][CH:72]=2)=[S:67])[CH:62]=[CH:61][C:43]=1[O:44][C:45]1[C:54]2[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=2)[N:48]=[CH:47][CH:46]=1>>[NH2:65][C:63]1[CH:62]=[CH:61][C:43]([O:44][C:45]2[C:54]3[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=3)[N:48]=[CH:47][CH:46]=2)=[C:42]([F:41])[CH:64]=1.[F:80][C:77]([F:78])([F:79])[C:74]1[CH:75]=[CH:76][C:71]([CH2:70][C:69]([N:68]=[C:66]=[S:67])=[O:81])=[CH:72][CH:73]=1
|
Inputs


Step One
|
Name
|
titled compound 47
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=CC(=C1)NC(=S)NC(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Step Two
|
Name
|
compound 1d
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC(C)(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)CC(=O)N=C=S)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53.9 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
